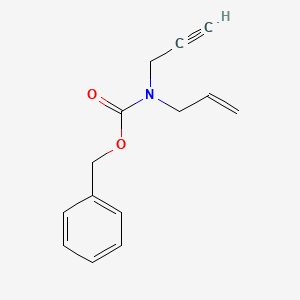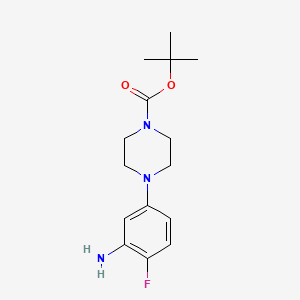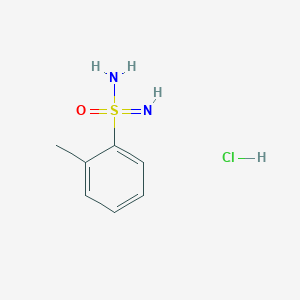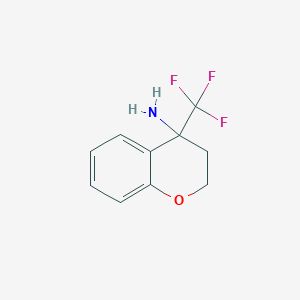![molecular formula C10H22ClN B13499897 1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13499897.png)
1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a 2,2-dimethylpropyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,2-Dimethylpropyl Group: The 2,2-dimethylpropyl group can be introduced via an alkylation reaction using a suitable alkylating agent.
Attachment of the Methanamine Group: The methanamine group can be attached through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-[1-(Cyclopropylmethyl)cyclobutyl]methanamine hydrochloride: A similar compound with a cyclopropylmethyl group instead of a 2,2-dimethylpropyl group.
1-[3-(Cyclopropyl)cyclobutyl]methanamine hydrochloride: Another similar compound with a cyclopropyl group.
Uniqueness
1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C10H22ClN |
|---|---|
分子量 |
191.74 g/mol |
IUPAC名 |
[3-(2,2-dimethylpropyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2,3)6-8-4-9(5-8)7-11;/h8-9H,4-7,11H2,1-3H3;1H |
InChIキー |
FMKJMPKFIHQQBH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1CC(C1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


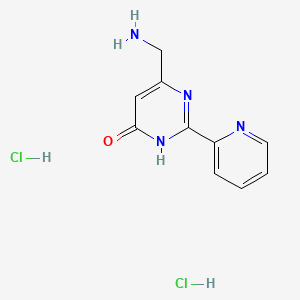
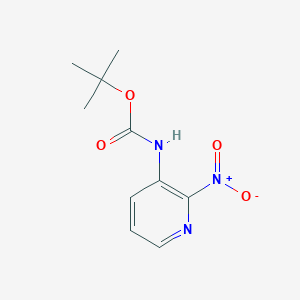
![tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B13499834.png)

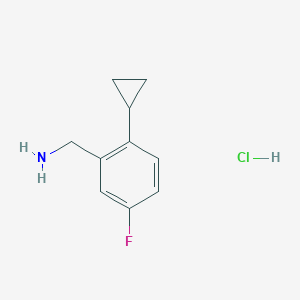

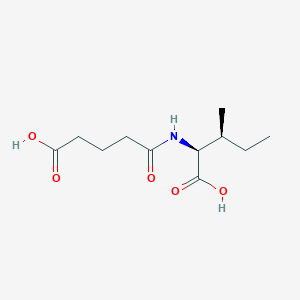
![2,3,7-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13499855.png)

![1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B13499863.png)
